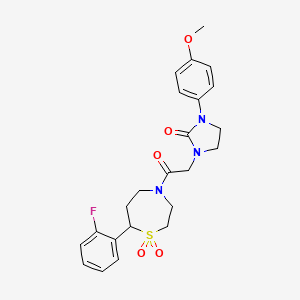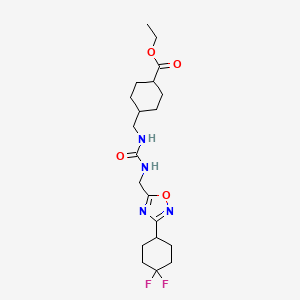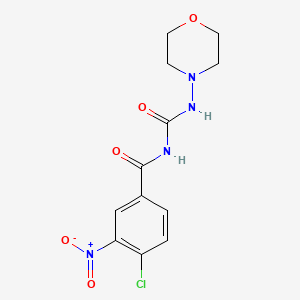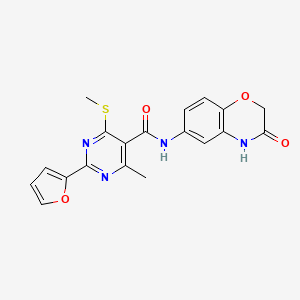
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Plastic Scintillators and Luminescence
Naphthalene derivatives have been explored for their scintillation properties when used as luminescent dyes in plastic scintillators based on polymethyl methacrylate. These compounds, including naphthalene and its variations, have been shown to maintain scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. The introduction of specific luminescent activators and wavelength shifters can further enhance these properties (Salimgareeva & Kolesov, 2005).
Synthesis and Applications of Naphthalene Derivatives
The synthesis of 1,3-dihydroxynaphthalene and its applications have been reviewed, highlighting efficient synthesis routes and the potential for eco-friendly processes. This compound's synthesis, which shares a structural resemblance to the query compound, indicates a broad interest in naphthalene derivatives for various applications, including but not limited to dye production (Zhang You-lan, 2005).
Environmental and Health Impacts
The ubiquity and impacts of naphthalene in the environment, including its classification as a possible human carcinogen, emphasize the importance of studying such compounds. Research into the sources, emissions, and concentrations of naphthalene derivatives in indoor and outdoor air contributes to understanding their environmental and health implications, guiding the development of safer compounds and mitigation strategies (Jia & Batterman, 2010).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, which are structurally related to naphthalene derivatives, show extensive potential in medicinal applications. Their ability to interact with biological targets via noncovalent bonds makes them promising candidates for anticancer agents, with some derivatives currently in clinical trials. This research underscores the vast potential of naphthalene derivatives in developing novel therapeutic agents (Gong et al., 2016).
Biodegradation and Environmental Remediation
Studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, emphasize the role of microbial processes in mitigating environmental pollution. Understanding the genetic regulation of naphthalene degradation pathways offers insights into bioremediation strategies, potentially relevant to managing compounds similar to the query compound (Peng et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-25-16-9-11-17(12-10-16)26(23,24)21-14-13-20(22)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20-22H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPSJPYACIHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2445022.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2445023.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2445026.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2445031.png)

![2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2445034.png)




![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)
